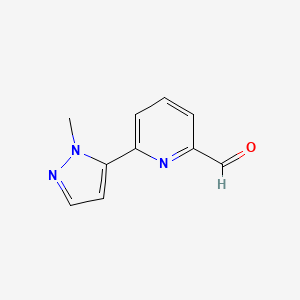

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

Description

Properties

IUPAC Name |

6-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-10(5-6-11-13)9-4-2-3-8(7-14)12-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGIKKYDWQJNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology

The Suzuki-Miyaura reaction is the most widely reported approach for constructing the pyrazole-picolinaldehyde scaffold. This method couples a halogenated picolinaldehyde derivative with a pyrazole boronic acid under palladium catalysis.

Representative Procedure

-

Starting Materials :

-

6-Bromopicolinaldehyde

-

1-Methyl-1H-pyrazol-5-ylboronic acid

-

-

Catalytic System :

-

Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: 1,4-Dioxane/water (4:1)

-

-

Conditions :

Mechanistic Insights :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance at the pyrazole’s 5-position necessitates optimized ligand systems (e.g., XPhos) for improved yields.

Direct Alkylation and Cyclization

Knorr Pyrazole Synthesis

This method constructs the pyrazole ring directly on the picolinaldehyde scaffold using hydrazines and diketones.

Example Protocol :

-

Substrates :

-

6-Acetylpicolinaldehyde

-

Methylhydrazine

-

-

Conditions :

-

Solvent: Ethanol/H₂O

-

Temperature: Reflux (80°C)

-

Yield: 60–70% (theoretical)

-

Limitations :

-

Requires precise control of stoichiometry to avoid side products.

Oxidation of Alcohol Intermediates

Alcohol to Aldehyde Conversion

Primary alcohols such as 6-(1-methyl-1H-pyrazol-5-yl)picolinyl alcohol are oxidized to the corresponding aldehyde using manganese dioxide (MnO₂).

Procedure :

-

Substrate : 6-(1-Methyl-1H-pyrazol-5-yl)picolinyl alcohol

-

Oxidizing Agent : Activated MnO₂

-

Solvent : Dichloromethane (DCM)

-

Conditions :

Key Considerations :

-

Over-oxidation to carboxylic acids is minimized by using mild conditions.

-

Purification via liquid-liquid extraction (e.g., isobutanol) enhances product purity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity; scalable | Requires expensive Pd catalysts | 50–77% |

| Knorr Cyclization | Direct ring formation; no coupling steps | Low yields due to side reactions | 60–70% |

| Alcohol Oxidation | Mild conditions; high purity | Dependent on alcohol precursor synthesis | 85–91% |

Case Study: Industrial-Scale Synthesis

A patented route (EP 3523301 B1) highlights a two-step process:

-

Suzuki Coupling : 6-Bromopicolinaldehyde + 1-methyl-1H-pyrazol-5-ylboronic acid → Intermediate.

-

Oxidative Workup : Crude intermediate treated with MnO₂ to yield 99% pure aldehyde.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: 6-(1-Methyl-1H-pyrazol-5-yl)picolinic acid.

Reduction: 6-(1-Methyl-1H-pyrazol-5-yl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and applications. Below is a detailed comparison:

Structural Analogues

Key Differences :

- Scaffold Flexibility : The picolinaldehyde scaffold offers a linear geometry for modular derivatization, whereas naphthyridine-based analogs (e.g., compound from ) provide a rigid, planar structure suited for intercalation in biological targets .

- Electronic Effects: The electron-withdrawing aldehyde group in this compound enhances electrophilicity compared to non-aldehyde pyrazole derivatives, enabling faster Schiff base formation.

Functional Comparison

Notable Findings:

Biological Activity

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a picolinaldehyde moiety, which are known to influence its biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which are crucial in cell signaling pathways.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially influencing physiological responses.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the compound's biological activities:

- Inhibition of ALK5 : A study demonstrated that this compound inhibits ALK5 with an IC50 value of 0.012 µM, indicating potent activity against this kinase involved in TGF-beta signaling pathways .

- Cytotoxicity Assessment : Research indicates that while the compound shows high selectivity against parasitic nematodes like Haemonchus contortus, it also exhibits dose-dependent cytotoxicity in mammalian cell lines, particularly affecting mitochondrial respiration . This suggests a need for careful evaluation during drug development.

- Antiparasitic Activity : In a comparative study, derivatives of the pyrazole compound were synthesized and tested against Haemonchus contortus, showing promising results with minimal toxicity to mammalian cells, highlighting its potential as an antiparasitic agent .

Discussion

The unique structure of this compound contributes to its diverse biological activities. Its effectiveness as an enzyme inhibitor and its selective toxicity towards parasites make it a candidate for further development in therapeutic applications. However, the observed cytotoxic effects necessitate additional studies to elucidate the mechanisms involved and to optimize its safety profile.

Q & A

Q. What are the recommended synthetic routes for 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 6-bromopicolinaldehyde and 1-methyl-5-pyrazolylboronic acid. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base: Na₂CO₃ or K₂CO₃ in a 2:1 mixture of THF/H₂O.

- Temperature: 80–100°C under inert atmosphere (N₂/Ar) .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde functionality from byproducts.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer : Use multi-technique characterization:

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., formation of hydrazones with hydrazines or imines with amines). For example:

Q. How stable is this compound under standard laboratory storage conditions?

Q. What solvents are compatible with this compound for spectroscopic or reactivity studies?

- Methodological Answer : High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in THF or dichloromethane. Avoid protic solvents (e.g., MeOH, H₂O) for long-term storage due to potential aldehyde hydration .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole substituent influence the reactivity of the aldehyde group?

- Methodological Answer : Computational studies (DFT) using Gaussian09 at the B3LYP/6-31G(d) level can model electron density distribution. The electron-donating methyl group on pyrazole may stabilize the aldehyde via conjugation, reducing electrophilicity. Compare Mulliken charges on the aldehyde carbon in derivatives with varying substituents .

Q. What strategies can mitigate competing side reactions during functionalization of the pyridine ring?

- Methodological Answer : Protect the aldehyde as an acetal before performing electrophilic substitutions (e.g., nitration or halogenation) on the pyridine ring. For example:

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Re-evaluate purity (>98% by HPLC) and confirm stereoelectronic effects via:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases).

- In vitro assays : Repeat dose-response curves under standardized conditions (e.g., 72h incubation, 10% FBS in DMEM) .

Q. What analytical methods are suitable for tracking degradation pathways under oxidative stress?

- Methodological Answer : Use LC-MS/MS with a QTOF detector to identify oxidation products. For example:

Q. How can regioselectivity challenges in further pyrazole functionalization be addressed?

- Methodological Answer :

Use directing groups (e.g., nitro or amino substituents) to control C–H activation. For C3 functionalization: - Employ Pd(OAc)₂ with 8-aminoquinoline directing group in DMF at 120°C.

- Confirm regiochemistry via NOESY NMR (proximity of substituents to methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.